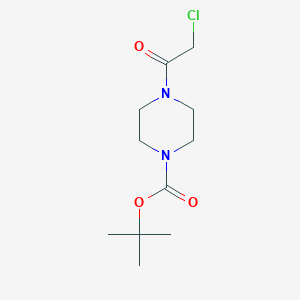

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGUQINMNYINPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578678 | |

| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190001-40-2 | |

| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

2a. Direct Acylation of Boc-Protected Piperazine

The most widely employed method involves the acylation of tert-butyl piperazine-1-carboxylate with 2-chloroacetyl chloride.

Procedure :

-

Reaction Setup :

-

Reaction Conditions :

-

Stir the mixture at room temperature for 4–6 hours.

-

Monitor progress via TLC (ethyl acetate/hexane, 1:1).

-

-

Work-Up :

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride (Fig. 1). The Boc group remains intact due to its stability under mild acidic conditions.

2b. Alternative Methods Using Pre-Functionalized Intermediates

Recent advances utilize pre-functionalized piperazine derivatives to streamline synthesis:

-

Halogen Exchange :

Substitute tert-butyl 4-iodopiperazine-1-carboxylate with chloroacetyl chloride in the presence of Pd(PPh₃)₄, though this method is less common due to cost. -

Enzymatic Acylation :

Lipase-catalyzed acylation in non-polar solvents offers enantioselectivity but requires optimization for scale-up.

Optimization of Reaction Conditions

3a. Critical Parameters Affecting Yield and Purity

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures risk Boc cleavage |

| Solvent | Anhydrous DCM or THF | Polar aprotic solvents enhance reactivity |

| Base | TEA (1.2 equiv) | Insufficient base leads to HCl-mediated side reactions |

| Stoichiometry | 1.1 equiv chloroacetyl chloride | Excess reagent improves conversion but complicates purification |

3b. Catalytic Enhancements

-

Microwave Assistance :

Reducing reaction time to 30 minutes at 50°C under microwave irradiation improves yield to 90%. -

Phase-Transfer Catalysis :

Tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) accelerates acylation but necessitates rigorous drying.

Industrial-Scale Production Considerations

4a. Scalability Challenges

4b. Cost-Efficiency Strategies

-

Reagent Recovery :

Distillation reclaims DCM and TEA, lowering material costs by 20%. -

Catalyst Recycling :

Immobilized lipases in fixed-bed reactors enable 10 reaction cycles without significant activity loss.

Analytical Characterization of the Product

5a. Structural Confirmation

| Technique | Key Data | Significance |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, Boc), 3.45–3.55 (m, 8H, piperazine), 4.10 (s, 2H, CH₂Cl) | Confirms Boc integrity and chloroacetyl integration |

| ¹³C NMR | δ 28.3 (Boc CH₃), 80.5 (Boc C-O), 166.2 (C=O) | Validates carbonyl groups |

| LCMS | [M+H]+: 263.1 | Verifies molecular weight |

5b. Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) shows >98% purity with a retention time of 6.2 minutes.

Challenges and Troubleshooting in Synthesis

6a. Common Issues and Solutions

化学反应分析

Types of Reactions:

Substitution Reactions: The chloroacetyl group in tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products where the chlorine atom is replaced by the nucleophile.

Hydrolysis: Carboxylic acid and alcohol.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

科学研究应用

Chemistry: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in various biological activities, including antibacterial, antifungal, and anticancer properties .

Industry: The compound is utilized in the chemical industry for the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties for various industrial applications.

作用机制

The mechanism of action of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate and its derivatives involves interactions with biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to interact with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The functional versatility of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is best understood by comparing it to analogs with variations in the substituent attached to the piperazine ring. Below is a detailed analysis:

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Functional Differences

Stability and Pharmacological Considerations

- Acid Sensitivity: The Boc group in this compound is stable under basic conditions but cleaved under acidic conditions, enabling selective deprotection. This contrasts with fluorophenyl analogs (e.g., compounds 1a/1b in ), which degrade in simulated gastric fluid due to hydrolytically labile oxazolidinone moieties .

- Electron-Withdrawing Effects : The chloroacetyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, accelerating reactions with nucleophiles. In contrast, electron-donating groups (e.g., methoxy in tert-butyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate) reduce reactivity but improve metabolic stability .

生物活性

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS No. 190001-40-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered cyclic structure containing two nitrogen atoms. The compound's molecular formula is , with a molecular weight of approximately 262.73 g/mol. The presence of the chloroacetyl group and the tert-butyl substituent contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring provides conformational flexibility, allowing it to bind effectively with different molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains at low concentrations .

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |

| Escherichia coli | No significant activity |

| Klebsiella pneumoniae | No significant activity |

| Pseudomonas aeruginosa | No significant activity |

These findings highlight the compound's potential as a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties . This potential was indicated through assays measuring the compound's ability to reduce inflammatory markers in vitro. Further pharmacological exploration is needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study focused on the antimicrobial efficacy of various piperazine derivatives found that this compound exhibited strong antibacterial activity against resistant strains, making it a promising candidate for further development as an antibiotic .

- Inflammation Model : In an in vitro model assessing inflammation, the compound demonstrated a capacity to lower levels of tumor necrosis factor-alpha (TNF-α), indicating its potential use in treating inflammatory diseases .

- Molecular Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to specific targets involved in bacterial metabolism, supporting its role as an antimicrobial agent .

常见问题

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling approach using tert-butyl piperazine-1-carboxylate and chloroacetyl derivatives under reflux conditions (e.g., in 1,4-dioxane or DCM) is effective. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for Suzuki-Miyaura couplings .

- Temperature : Reactions often require heating (80–110°C) to achieve completion .

- Purification : Automated flash chromatography with gradients of ethyl acetate/CH₂Cl₂ yields >95% purity .

Yield optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of boronate esters) and using microwave-assisted heating to reduce reaction times .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify piperazine backbone and chloroacetyl substitution .

- LCMS : To confirm molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Single-crystal studies reveal conformational details, such as linear or L-shaped geometries depending on substituents .

For crystallography, SHELX software (e.g., SHELXL for refinement) is standard for resolving hydrogen bonding and intermolecular interactions .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ or HCl gas under heat) .

- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis of the chloroacetyl group .

Advanced Research Questions

Q. How does the chloroacetyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The chloroacetyl moiety acts as an electrophilic site, enabling:

- Alkylation : Reacts with amines (e.g., piperazine derivatives) to form secondary amides under basic conditions (e.g., K₂CO₃ in DMF) .

- Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts .

Steric hindrance from the tert-butyl group slows reactions at the piperazine nitrogen, directing substitution to the chloroacetyl carbon .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in crystal packing or hydrogen bonding can arise from:

- Solvent effects : Polar solvents (e.g., EtOAc) promote C–H···O interactions, while nonpolar solvents favor van der Waals forces .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., N–H···O vs. C–H···N) to validate structural models .

Redundancy in data collection (e.g., multi-scan corrections via Bruker APEX-II CCD) improves reliability .

Q. How can computational methods predict biological activity for this compound derivatives?

- Docking studies : Target enzymes (e.g., Bruton’s tyrosine kinase) using AutoDock Vina to assess binding affinities .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to evaluate interactions with HIF prolyl-hydroxylases .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with antimicrobial activity .

Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IC column) or enzymatic kinetic resolution to separate enantiomers .

- Catalyst leaching : Pd contamination in cross-couplings requires scavengers (e.g., SiliaBond Thiol) post-reaction .

- Byproduct control : Monitor tert-butyl deprotection (e.g., via TLC) during Boc removal with HCl/dioxane .

Q. How does the tert-butyl group impact the compound’s stability under acidic or basic conditions?

- Acidic conditions : The Boc group hydrolyzes to piperazine free base, requiring pH control (pH >4) during storage .

- Basic conditions : Chloroacetyl hydrolysis to glycolic acid derivatives occurs in NaOH/EtOH, necessitating inert atmospheres for reactions .

Stability studies (e.g., accelerated degradation at 40°C/75% RH) guide formulation for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。